Alfaxalone

Beschreibung

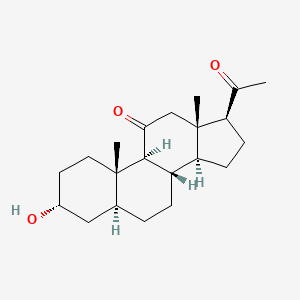

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3/t13-,14+,15-,16+,17-,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHUCHOQIDJXAT-OLVMNOGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022576 | |

| Record name | Alphaxalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23930-19-0 | |

| Record name | Alphaxalone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23930-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfaxalone [INN:BAN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023930190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alfaxalone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alphaxalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-11(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALFAXALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD07M97B2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alfaxalone mechanism of action on GABAA receptors

An In-depth Technical Guide on the Core Mechanism of Action of Alfaxalone on GABAa Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a synthetic neuroactive steroid that functions as a potent positive allosteric modulator and direct agonist of the gamma-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its mechanism of action is characterized by a dual functionality: at lower, nanomolar concentrations, it enhances the effect of GABA, while at higher, micromolar concentrations, it can directly activate the receptor in the absence of GABA. This interaction leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent depression of neuronal excitability. This document provides a comprehensive overview of this compound's interaction with the GABAa receptor, detailing its binding sites, quantitative effects, and the experimental methodologies used to elucidate this mechanism.

Molecular Mechanism of Action

This compound exerts its anesthetic and sedative effects by binding to an allosteric site on the GABAa receptor, which is distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[1][2] This binding event induces a conformational change in the receptor that increases the efficiency of GABA-mediated channel gating.

Binding Site

Structural and mutagenesis studies have identified the this compound binding site within the transmembrane domain (TMD) of the GABAa receptor, specifically at the interface between the β+ and α− subunits.[3][4] This pocket is located intracellularly to the binding sites for other anesthetics like propofol and etomidate.[4][5] The binding of this compound to this site is thought to stabilize the open state of the ion channel.[6]

Dual Functionality: Modulation and Direct Activation

This compound's action is concentration-dependent:

-

Positive Allosteric Modulation: At low concentrations (starting from >30 nM), this compound potentiates the effect of GABA.[1] It significantly increases the amplitude of GABA-evoked currents and prolongs the decay time of inhibitory postsynaptic currents (IPSCs), effectively enhancing GABAergic inhibition.[7][8] This potentiation is achieved by increasing the mean open time of the channel without altering its conductance.[9]

-

Direct Agonism: At higher concentrations (>1 µM), this compound can directly open the GABAa receptor channel, mimicking the effect of GABA.[1][10] This direct activation contributes to its profound anesthetic effects at clinical doses.

Impact on GABAa Receptor Subtypes

Unlike benzodiazepines, which exhibit strong selectivity for GABAa receptors containing α1, α2, α3, or α5 subunits in combination with a γ subunit, this compound's modulatory action is broader. It is known to potentiate all heteromeric GABAa receptor subtypes, including extrasynaptic receptors containing δ subunits.[2] However, some subtype-specific effects have been observed. For instance, the α4 subunit-containing GABAa receptors are required for the low-dose locomotor stimulatory effects of this compound, but not for the sedative and hypnotic effects seen at higher doses.[11]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with GABAa receptors as reported in the literature.

| Parameter | Value | Species/System | Comments | Reference |

| Potentiation Threshold | >30 nM | Bovine Chromaffin Cells | Threshold concentration for potentiating GABA-evoked currents. | [1] |

| Direct Activation Threshold | >1 µM | Bovine Chromaffin Cells | Concentration at which this compound directly elicits a membrane current. | [1][12] |

| EC50 (in vivo) | 1.12 ± 0.14 µM | Tadpoles | Effective concentration for 50% maximal response (loss of righting reflex). | [6] |

| Potentiation of Current Decay | 1.5-fold increase | Turtle Pyramidal Neurons | Lengthening of GABAa receptor current decay rates with acute application. | [8] |

| IC50 (ACh Blockade) | 20 µM | Bovine Chromaffin Cells | Concentration for 50% inhibition of acetylcholine-evoked currents. | [1] |

Table 1: Key concentration-response data for this compound at the GABAa receptor.

| Parameter | Value | Receptor Subtype | Comments | Reference |

| K_ALF (Dissociation Constant) | 39.5 ± 17.5 µM (for GABA) | α1β2γ2L | Estimated dissociation constant for GABA in the presence of 1 µM this compound. | [2] |

| c_ALF (Gating Efficacy) | 0.0046 ± 0.0016 (for GABA) | α1β2γ2L | Estimated gating efficacy for GABA in the presence of 1 µM this compound. | [2] |

Table 2: Estimated binding and gating parameters for GABA in the presence of this compound on recombinant α1β2γ2L receptors.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques, primarily electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through GABAa receptors in single neurons or in cells expressing recombinant receptors.

Objective: To measure the potentiation of GABA-evoked currents and/or direct activation of GABAa receptors by this compound.

Methodology:

-

Cell Preparation: Neurons (e.g., from turtle cerebral cortex or cultured rat hippocampus) are prepared as acute slices or in culture.[7][8] Alternatively, oocytes or cell lines (e.g., HEK293) are transfected to express specific GABAa receptor subtypes.[4]

-

Recording Setup: A glass micropipette filled with an internal solution (e.g., containing KCl to set the chloride reversal potential) is sealed onto the cell membrane to achieve a whole-cell configuration.

-

Voltage Clamp: The cell membrane potential is clamped at a specific voltage, typically -100 mV, to measure inward chloride currents.[7][13]

-

Drug Application:

-

A baseline GABA-evoked current is established by applying a known concentration of GABA (e.g., 2 mM) for a short duration (1-2 seconds).[7][8]

-

The cells are then perfused with a solution containing both GABA and a specific concentration of this compound (e.g., 0.1 µM to 1.5 µM).[14]

-

To test for direct activation, this compound is applied in the absence of GABA.

-

-

Data Analysis: The resulting currents are recorded and analyzed. Key parameters measured include peak current amplitude, decay time (often measured as the 90% to 10% decay), and the total charge transfer (area under the curve).[8][13] Potentiation is quantified by the percentage increase in these parameters compared to the GABA-only control.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the GABAa receptor.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized, and the cell membranes containing GABAa receptors are isolated by centrifugation.[15] Endogenous GABA is removed through repeated washing steps.

-

Competitive Binding:

-

Assay Termination: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.[17]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki (inhibitory constant), which reflects the binding affinity of this compound, can then be calculated using the Cheng-Prusoff equation.

Visualizations: Pathways and Workflows

Signaling Pathway of this compound Action

References

- 1. Modulation of GABAA receptor activity by alphaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced GABAergic actions resulting from the coapplication of the steroid 3α-hydroxy-5α-pregnane-11,20-dione (this compound) with propofol or diazepam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alphaxalone Binds in Inner Transmembrane β+–α− Interfaces of α1β3γ2 γ-Aminobutyric Acid Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Binding site location on GABAA receptors determines whether mixtures of intravenous general anaesthetics interact synergistically or additively in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is an effective anesthetic for the electrophysiological study of anoxia-tolerance mechanisms in western painted turtle pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound potentiates and mimics GABA-induced contractile responses in the guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GABAA-R α4 subunits are required for the low dose locomotor stimulatory effect of alphaxalone, but not for several other behavioral responses to alphaxalone, etomidate or propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of GABAA receptor activity by alphaxalone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. content.protocols.io [content.protocols.io]

- 14. protocols.io [protocols.io]

- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Intricacies of Alfaxalone Pharmacokinetics in Laboratory Animals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Alfaxalone, a neuroactive steroid anesthetic, has garnered significant attention in veterinary and preclinical research for its rapid onset, wide safety margin, and favorable recovery characteristics.[1] Understanding its pharmacokinetic profile across different laboratory animal species is paramount for accurate dose determination, predictable anesthetic outcomes, and the successful translation of preclinical findings. This in-depth technical guide synthesizes the current knowledge on the pharmacokinetics of this compound in key laboratory species, presenting quantitative data in a comparative format, detailing experimental methodologies, and visualizing key processes to facilitate a deeper understanding.

Comparative Pharmacokinetic Parameters

The disposition of this compound varies considerably across species, influenced by factors such as metabolic rate, body composition, and even sex and strain.[1][2] The following tables summarize the key pharmacokinetic parameters of this compound in dogs, cats, rabbits, and rodents, providing a quantitative basis for interspecies comparison.

Table 1: Pharmacokinetics of Intravenous this compound in Laboratory Animals

| Species | Dose (mg/kg) | Clearance (Cl) (mL/kg/min) | Volume of Distribution at Steady State (Vdss) (L/kg) | Elimination Half-life (t½) (minutes) |

| Dog | 2 | 59 | 2.4 | ~25 |

| 3 (short CRI) | 26.02 ± 4.41 | 0.936 ± 0.170 | 12 ± 2 | |

| 3 (long CRI) | 27.74 ± 5.65 | 1.119 ± 0.191 | 13 ± 3 | |

| Cat | 5 | 25.1 | - | 45.2 |

| 25 | 14.8 | - | 76.6 | |

| Rabbit | 5 | 56 | 3.6 | ~46 |

| Rat (Female Wistar) | 2 | 57.8 ± 23.6 | - | 16.2 |

| 5 | 54.3 ± 6.8 | - | 17.6 | |

| Rat (Male Lewis) | - | > Female Lewis rats | - | Shorter than female |

| Rat (Female Lewis) | - | < Male Lewis rats | Higher than male | ~5-fold longer than male |

Data compiled from multiple sources.[3][4][5][6][7]

Table 2: Pharmacokinetics of Intramuscular this compound in Laboratory Animals

| Species | Dose (mg/kg) | Bioavailability (%) | Mean Residence Time (MRT) (hours) | Elimination Half-life (t½) (hours) |

| Dog | 4 | - | - | 0.48 ± 0.13 |

| Cat | 5 | 94.7 ± 19.8 | 2.09 ± 0.36 | 1.28 ± 0.21 |

Data compiled from multiple sources.[8][9]

Detailed Experimental Protocols

The pharmacokinetic data presented are derived from a variety of experimental designs. Understanding these methodologies is crucial for interpreting the results and designing future studies.

General Experimental Workflow

A typical pharmacokinetic study of this compound involves several key steps, from animal preparation to data analysis.

Caption: Generalized workflow for a typical this compound pharmacokinetic study.

Specific Methodologies from Key Studies

-

Canine Intravenous Constant Rate Infusion (CRI) Study:

-

Protocol: A prospective, randomized, crossover study design was employed.[4][7] An intravenous bolus of this compound (3 mg/kg) was administered for induction, followed by a constant rate infusion (CRI) at 0.15 mg/kg/minute for either 90 minutes (short CRI) or 180 minutes (long CRI).[4][7]

-

Blood Sampling: Venous blood samples were collected at predetermined intervals to determine the pharmacokinetic profile.[4][7]

-

Analysis: A mixed-model statistical approach was used to compare cardiovascular parameters, and an analysis of variance was performed for pharmacokinetic parameters and recovery times.[4][7]

-

Feline Intravenous and Intramuscular Study:

-

Animals: Six European shorthair cats (three male, three female).[9]

-

Protocol: A crossover, two-treatment, two-period study design was utilized.[9] this compound was administered at a dose of 5 mg/kg via either intravenous (IV) or intramuscular (IM) injection.[9]

-

Blood Sampling: Blood samples were collected from 2 to 480 minutes post-administration.[9]

-

Analysis: Plasma concentrations of this compound were determined by High-Performance Liquid Chromatography (HPLC). The plasma concentration-time curves were analyzed using non-compartmental analysis.[9]

-

-

Rodent Intravenous and Intraperitoneal Study:

-

Animals: Twenty-eight female Wistar rats.[5]

-

Protocol: this compound was administered either intravenously (2 and 5 mg/kg) or intraperitoneally (dose not specified in abstract).[5]

-

Blood Sampling: Blood samples were collected for up to 60 minutes after injection.[5]

-

Analysis: Pharmacokinetic parameters were calculated, and the relative bioavailability for the intraperitoneal route was determined.[5]

-

Key Mechanistic Insights

The primary mechanism of action for this compound is the modulation of chloride ion transport through cell membranes, which is achieved by its binding to GABA-A receptors.[6] This interaction enhances the inhibitory effects of the neurotransmitter GABA, leading to central nervous system depression and anesthesia.

Caption: Simplified signaling pathway of this compound at the GABA-A receptor.

Conclusion

The pharmacokinetic profile of this compound in laboratory animals is complex and species-dependent. Intravenous administration generally results in rapid clearance and a short duration of action, while intramuscular administration leads to a longer half-life and prolonged effect.[9][10] Notably, non-linear pharmacokinetics have been observed in cats, and significant sex- and strain-dependent differences exist in rats.[1][3] This comprehensive guide provides researchers and drug development professionals with a foundational understanding of this compound's pharmacokinetics, offering crucial data and methodological insights to inform the design and interpretation of preclinical studies. A thorough appreciation of these species-specific nuances is essential for the safe and effective use of this compound in a research setting.

References

- 1. This compound population pharmacokinetics in the rat: Model application for pharmacokinetic and pharmacodynamic design in inbred and outbred strains and sexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound population pharmacokinetics in the rat: Model application for pharmacokinetic and pharmacodynamic design in inbred and outbred strains and sexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics and pharmacodynamics of this compound in cats after single and multiple intravenous administration of Alfaxan at clinical and supraclinical doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound total intravenous anaesthesia in dogs: pharmacokinetics, cardiovascular data and recovery characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasma pharmacokinetics of this compound after a single intraperitoneal or intravenous injection of Alfaxan(®) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.hpra.ie [assets.hpra.ie]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of intramuscular this compound and its echocardiographic, cardiopulmonary and sedative effects in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

Alfaxalone as a neuroactive steroid anesthetic

An In-depth Technical Guide to Alfaxalone as a Neuroactive Steroid Anesthetic

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic neuroactive steroid with potent anesthetic properties, utilized for both induction and maintenance of anesthesia.[1][2] Chemically described as 3-α-hydroxy-5-α-pregnane-11,20-dione, its primary mechanism of action is the positive allosteric modulation of the gamma-aminobutyric acid subtype A (GABA-A) receptor.[3][4] This action enhances the inhibitory effects of GABA, leading to central nervous system depression and anesthesia.[1] Originally formulated with a castor oil derivative that caused adverse reactions, modern formulations utilize a cyclodextrin vehicle, significantly improving the safety profile.[5][6] this compound is characterized by a rapid onset, short duration of action, and a favorable cardiovascular profile compared to other injectable anesthetics.[2][5] This guide provides a comprehensive technical overview of its physicochemical properties, mechanism of action, pharmacodynamics, pharmacokinetics, and key experimental methodologies for its evaluation.

Physicochemical Properties

This compound is a synthetic pregnane steroid, a derivative of progesterone, though it is devoid of hormonal activity.[7][8] Its poor water solubility was a significant challenge in its early development.[9][10] The original formulations, Althesin and Saffan, used Cremophor EL, a polyoxyethylated castor oil, as a solubilizing agent, which was responsible for histamine release and anaphylactoid reactions.[5][6][11] The modern formulation, Alfaxan®, overcomes this by using 2-hydroxypropyl-β-cyclodextrin (HPCD) to form an aqueous solution, which has eliminated these adverse effects.[5][9][10][12]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one[7][13] |

| Molecular Formula | C₂₁H₃₂O₃[4][14] |

| Molecular Weight | 332.48 g/mol [4][13][14] |

| Appearance | White to off-white crystalline powder[4] |

| Water Solubility | < 5 µg/mL (unformulated)[10] |

| Formulation (Alfaxan®) | Sterile clear aqueous solution with 2-hydroxypropyl-β-cyclodextrin[7][12] |

| Formulation pH | 6.5 to 7.0[12] |

| Stereochemistry | The pharmacologically active form is the (3α,5α)-isomer.[15] |

Mechanism of Action

This compound exerts its anesthetic effects by interacting with the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[5][12] This receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions (Cl⁻), causing hyperpolarization of the neuronal membrane and reducing the likelihood of an action potential.[12][16]

This compound exhibits a dual mechanism at the GABA-A receptor:

-

Positive Allosteric Modulation: At lower, clinically relevant concentrations, this compound binds to an allosteric site on the GABA-A receptor, distinct from the GABA binding site itself.[7][12][17] This binding potentiates the effect of GABA, increasing the chloride channel's opening frequency or duration, thereby enhancing the inhibitory signal.[16][17][18] Studies suggest the binding site is located at the interface between the α and β subunits.[7] This potentiation occurs at concentrations greater than 30 nM.[17]

-

Direct Agonism: At higher concentrations (greater than 1 µM), this compound can directly activate the GABA-A receptor channel, even in the absence of GABA.[7][12][17] This direct agonistic action contributes to its profound anesthetic effect at induction doses.[12]

This modulation is not influenced by benzodiazepine receptor antagonists, indicating a distinct binding site from benzodiazepines.[17][19]

Caption: this compound enhances GABAergic inhibition via the GABA-A receptor.

Pharmacodynamics

This compound's primary pharmacodynamic effect is dose-dependent central nervous system depression, ranging from sedation to general anesthesia.[11][12] Unlike many other anesthetics, it has minimal impact on the cardiovascular system at clinical doses.[4][5]

Table 2: Pharmacodynamic Profile of this compound

| System | Effect | Description |

| Central Nervous System | Anesthesia / Sedation | Produces rapid and smooth induction of anesthesia, suitable for intubation within 1-2 minutes.[3] The duration is short, approximately 5-10 minutes in unpremedicated dogs and 15-30 minutes in unpremedicated cats from a single induction dose.[3] Muscle relaxation is generally satisfactory.[4][11] |

| Analgesia | This compound does not possess analgesic properties.[4] Preemptive and postoperative pain management is required for invasive procedures.[12] | |

| Cardiovascular System | Minimal Depression | At clinical doses, this compound has minimal depressive effects on the cardiovascular system, which is a key advantage over agents like propofol.[4][5] At doses well above the clinical range (>20 mg/kg), a decrease in cardiac output can be observed.[5] |

| Respiratory System | Depression | The most common side effect is respiratory depression, including apnea, particularly with rapid intravenous administration or when used with other sedatives.[3][7] Administering the dose slowly to effect over 60 seconds can mitigate this risk.[3][7] |

| Recovery | Smooth / Potential for Agitation | Recovery is typically rapid.[5] In unpremedicated animals, some agitation and hypersensitivity to stimuli can be observed during recovery.[7] This is often ameliorated by the use of premedication.[7] |

Pharmacokinetics

This compound is characterized by rapid hepatic metabolism, leading to a short terminal half-life and preventing significant accumulation in the body.[5][7] This profile allows for its use as a constant rate infusion (CRI) for maintenance of anesthesia.[5] Pharmacokinetic parameters show notable variability between species.[7]

Table 3: Pharmacokinetic Parameters of this compound in Various Species

| Parameter | Dog | Cat | Rat (Male) | Rat (Female) |

| IV Dose | 2 mg/kg[3] | 5 mg/kg[3] | N/A | N/A |

| Terminal Half-life (t½) | ~25 minutes[7] | ~45 minutes[7] | ~5-fold shorter than female[6] | ~5-fold longer than male[6] |

| Plasma Protein Binding | 30-50%[7] | 30-50%[7] | N/A | N/A |

| Metabolism | Primarily Hepatic[5][7] | Primarily Hepatic[5][7] | Hepatic[6] | Hepatic[6] |

| Primary Metabolite | This compound glucuronide[7] | 20-Hydroxythis compound sulfate[7] | N/A | N/A |

| Clearance (CL) | N/A | N/A | >2x higher than female[6] | Lower than male[6] |

| Excretion | Mostly Renal[7] | Mostly Renal[7] | N/A | N/A |

Table 4: Intravenous (IV) Anesthetic Doses of this compound in Dogs and Cats[3][12]

| Species | Premedication Status | Induction Dose (mg/kg) | Maintenance Bolus (mg/kg) |

| Dog | Unpremedicated | 1.5 - 4.5 | 1.5 - 2.2 every 6-8 min |

| Dog | Premedicated | 0.5 - 3.0 | 1.2 - 1.4 every 6-8 min |

| Cat | Unpremedicated | 2.2 - 9.7 | 1.4 - 1.5 every 3-5 min |

| Cat | Premedicated | 3.0 - 4.0 | 1.1 - 1.3 every 7-8 min |

Table 5: Intramuscular (IM) Sedative/Anesthetic Doses of this compound in Dogs[11][20]

| Dose (mg/kg) | Effect | Onset of Recumbency | Duration of Recumbency |

| 5 | Light Sedation (may be insufficient for procedures)[11][20] | ~25.6 min[20] | ~36 min[11] / ~63.8 min[20] |

| 7.5 | Dose-dependent sedation sufficient for IV catheterization[11][20] | ~9.8 min[20] | ~87 min[11] / ~143.8 min[20] |

| 10 | Dose-dependent sedation sufficient for IV catheterization[11][20] | ~9.1 min[20] | ~115 min[11] / ~168.5 min[20] |

Key Experimental Protocols

The characterization of this compound's anesthetic properties involves both in vitro and in vivo methodologies.

In Vitro Protocol: Electrophysiological Analysis of GABA-A Receptor Modulation

This protocol, based on voltage-clamp recording techniques, is used to directly measure this compound's effect on ion flow through GABA-A receptor channels.[17]

Objective: To determine if this compound potentiates GABA-induced currents and/or directly activates the GABA-A receptor.

Methodology:

-

Cell Preparation: Use cultured cells (e.g., bovine chromaffin cells or HEK cells expressing specific GABA-A receptor subtypes) that possess GABA-A receptors.[17]

-

Electrophysiology Setup: Employ the whole-cell patch-clamp technique. A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential (voltage-clamp) and measurement of transmembrane currents.

-

GABA Application: Locally apply a known concentration of GABA (e.g., 100 µM) to the cell to elicit a baseline chloride current.[17]

-

This compound Co-application: Apply GABA again in the presence of varying concentrations of this compound (e.g., starting from >30 nM).[17] An increase in the current amplitude compared to the baseline indicates potentiation.

-

Direct Activation Test: Apply this compound alone at higher concentrations (e.g., >1 µM) to the cell.[17] The elicitation of an inward current (at a holding potential of -60 mV with a chloride reversal potential near 0 mV) indicates direct receptor activation.

-

Controls:

-

Data Analysis: Quantify the potentiation as the percentage increase in current amplitude. Construct dose-response curves to determine the EC₅₀ for both potentiation and direct activation.[4]

In Vivo Protocol: Assessment of Anesthetic Efficacy in a Rodent Model

This protocol describes a common workflow for evaluating the anesthetic depth and duration of this compound in laboratory animals, such as mice or rats.[21][22]

Objective: To characterize the time to onset, duration, and depth of anesthesia produced by this compound.

Methodology:

-

Animal Model: Use a standardized strain of laboratory mouse (e.g., C57BL/6) or rat (e.g., Sprague-Dawley).[6][21] Acclimatize animals and record baseline physiological parameters.

-

Drug Administration: Administer this compound via a defined route, typically intraperitoneal (IP) for screening studies (e.g., 80 mg/kg in mice).[21]

-

Assessment of Anesthetic Onset: Immediately after injection, begin timing. The primary endpoint for onset is the Loss of Righting Reflex (LORR) . This is determined by placing the animal on its back; the reflex is lost when it fails to right itself within a set time (e.g., 30 seconds).[21]

-

Assessment of Anesthetic Depth: Once LORR is achieved, assess the depth of surgical anesthesia using noxious stimuli. The most common is the Pedal Withdrawal Reflex (PWR) , or "toe pinch," where the tissue between the toes is firmly pinched. Absence of a withdrawal response indicates a surgical plane of anesthesia.[21][22]

-

Monitoring: Throughout the anesthetic period, monitor and record key physiological variables at regular intervals (e.g., every 5 minutes), including:

-

Assessment of Anesthetic Duration: The duration of anesthesia is defined as the time from the loss of a specific reflex (e.g., LORR or PWR) to its return.[21]

-

Recovery: Monitor the animal until it is fully ambulatory and has returned to normal behavior. Record the quality of recovery, noting any adverse events such as muscle tremors, shivering, or hypersensitivity.[11][21]

Caption: A typical experimental workflow for assessing this compound in rodents.

Conclusion

This compound is a neurosteroid anesthetic with a well-defined mechanism of action centered on the positive allosteric modulation and direct activation of GABA-A receptors.[4][12][17] Its modern cyclodextrin-based formulation provides a high margin of safety, avoiding the adverse reactions of its predecessors.[5][6] The favorable pharmacokinetic profile, characterized by rapid clearance and a short half-life, contributes to its clinical utility, providing smooth and rapid recovery from anesthesia.[4][7] A key advantage is its minimal impact on the cardiovascular system at clinical doses.[4][5] The primary consideration during its use is dose-dependent respiratory depression.[7] The detailed protocols and compiled data in this guide serve as a foundational resource for professionals engaged in the research and development of neuroactive steroid anesthetics.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Effects of this compound on cerebral blood flow and intrinsic neural activity of rhesus monkeys: a comparison study with ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. benchchem.com [benchchem.com]

- 5. VASG this compound [vasg.org]

- 6. This compound population pharmacokinetics in the rat: Model application for pharmacokinetic and pharmacodynamic design in inbred and outbred strains and sexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound anaesthesia increases brain derived neurotrophic factor levels and preserves postoperative cognition by activating pregnane-X receptors: an in vitro study and a double blind randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a Non-Surfactant Formulation for this compound Through the Use of Chemically-Modified Cyclodextrins | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]

- 10. Development of a non-surfactant formulation for this compound through the use of chemically-modified cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pharmacological effects of the anesthetic this compound after intramuscular administration to dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 13. Alphaxalone | C21H32O3 | CID 104845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. GSRS [gsrs.ncats.nih.gov]

- 15. This compound [sitem.herts.ac.uk]

- 16. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 17. Modulation of GABAA receptor activity by alphaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sedative and physiological effects of low-dose intramuscular this compound in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modulation of the GABA receptor complex by a steroid anaesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A dose characterization study evaluating the pharmacodynamics and safety of a concentrated this compound solution (4%) as an intramuscular sedative in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anesthetic Activity of this compound Compared with Ketamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound–Xylazine Anesthesia in Laboratory Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Initial Studies on the Neuroprotective Effects of Alfaxalone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial studies investigating the neuroprotective properties of the anesthetic agent alfaxalone. The document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

This compound is a synthetic neuroactive steroid anesthetic that acts as a positive allosteric modulator of the GABA-A receptor.[1][2] Beyond its anesthetic properties, emerging research suggests that this compound may possess neuroprotective effects, a characteristic not commonly associated with all anesthetic agents.[3] Initial studies indicate that this compound's neuroprotective mechanism is distinct from its action on GABA-A receptors and is instead mediated through the activation of pregnane X receptors (PXR), leading to the upregulation of mature brain-derived neurotrophic factor (m-BDNF).[3][4] This guide will delve into the foundational studies that have begun to elucidate these neuroprotective qualities.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial studies on this compound's neuroprotective effects.

Table 1: In Vitro Activation of Human Pregnane X Receptor (h-PXR) [3][4][5][6]

| Ligand | Concentration (nM) | Efficacy (Relative Light Units, Mean) | Statistical Significance (p-value) vs. Allopregnanolone |

| This compound | 50,000 | 7.90 | 0.0019 |

| Allopregnanolone | 50,000 | 3.25 | - |

| This compound | 16,700 | Not explicitly stated, but higher than allopregnanolone | 0.0472 |

| Allopregnanolone | 16,700 | Plateau reached | - |

| This compound | 5,600 | Not explicitly stated, but higher than allopregnanolone | 0.0031 |

| Allopregnanolone | 5,600 | Lower than this compound | - |

Data extracted from a study comparing the efficacy of this compound and allopregnanolone in activating h-PXR in a reporter gene assay.[3][5][6]

Table 2: Clinical Outcomes of this compound Anesthesia vs. Propofol/Sevoflurane [3][4]

| Outcome Measure | This compound Group | Propofol/Sevoflurane Group | Statistical Significance (p-value) |

| Mini-Mental State Examination (MMSE) | Higher scores | Lower scores | 0.0251 |

| Grooved Pegboard Test (dominant hand, pre- vs. post-anesthesia) | No significant change (p=0.8438) | Significant decline (p=0.0156) | Not directly compared |

| Serum m-BDNF Levels | Higher levels | Lower levels | < 0.0001 |

Results from a double-blind, randomized controlled trial in patients undergoing hip arthroplasty.[3][4]

Table 3: Neuroprotective Effects of this compound in an Isoflurane-Induced Neurotoxicity Rat Model [7]

| Biomarker | Isoflurane + Control Group (Mean ± SEM) | Isoflurane + this compound Group (Mean ± SEM) | Statistical Significance (p-value) |

| Interleukin-6 (IL-6) | 5.133 ± 0.739 | 1.093 ± 0.213 | < 0.001 |

| Caspase-3 | 6.457 ± 0.6 | 1.062 ± 0.1 | < 0.001 |

| Synaptophysin (P31 offspring) | 0.719 ± 0.04 | 1.068 ± 0.072 | < 0.001 |

| Newborn Neurons (dentate gyrus, P31 offspring) | 118 ± 6 | 140 ± 7 | < 0.001 |

Findings from a study investigating the mitigating effects of this compound on isoflurane-induced neurotoxicity in fetal and offspring rats.[7]

Experimental Protocols

3.1. In Vitro h-PXR Activation Assay [3][6]

-

Objective: To compare the activation of human pregnane X receptors (h-PXR) by this compound and allopregnanolone.

-

Cell Line: Human embryonic kidney cells (HEK293) engineered to express a hybrid h-PXR linked to a firefly luciferase reporter gene.

-

Ligand Preparation: this compound and allopregnanolone were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial 3-fold dilutions were prepared to achieve a concentration range of 206 nM to 50,000 nM.

-

Assay Procedure:

-

The HEK293 reporter cells were cultured in a suitable medium.

-

The cells were treated with the various concentrations of this compound and allopregnanolone solutions. A vehicle control (0.1% DMSO) was also included.

-

Following incubation, the luciferase activity was measured as relative light units (RLU) using a plate-reading luminometer. The light emission is proportional to the activation of h-PXR by the ligand.

-

-

Data Analysis: Log concentration-response curves were generated to compare the efficacy of the two compounds. Statistical analysis was performed using Brown-Forsythe and Welch ANOVA.

3.2. Double-Blind Randomized Controlled Clinical Trial [3][4]

-

Objective: To assess the postoperative changes in serum m-BDNF and cognitive function in patients anesthetized with this compound compared to those receiving propofol and sevoflurane.

-

Study Population: Patients undergoing hip arthroplasty.

-

Anesthetic Groups:

-

This compound TIVA (n=8)

-

Propofol TIVA (n=3)

-

Propofol plus sevoflurane inhalational anesthesia (n=4)

-

-

Anesthesia Depth Monitoring: The doses of anesthetics were titrated to maintain a consistent depth of anesthesia (Bispectral Index [BIS] 40-60).

-

Outcome Measures:

-

Cognitive Function: Assessed using the Grooved Pegboard Test, Digit Symbol Substitution Test (DSST), and Mini-Mental State Examination (MMSE) for 7 days postoperatively.

-

Biomarker: Serum m-BDNF concentrations were measured for 7 postoperative days.

-

-

Blinding: The study was conducted in a double-blind manner.

-

Trial Registration: The trial was registered with the Australian New Zealand Clinical Trials Registry (ACTRN12618000064202).

3.3. Isoflurane-Induced Neurotoxicity Rat Model [7]

-

Objective: To investigate whether this compound could alleviate isoflurane-induced neurotoxicity in fetal and offspring rats.

-

Animal Model: Pregnant Sprague-Dawley rats.

-

Experimental Groups (on gestation day 15):

-

Control 1 + Control 2

-

Isoflurane + Control 2

-

Control 1 + this compound

-

Isoflurane + this compound

-

-

Tissue Collection: Brain tissues were collected from fetuses on gestation day 15 and from offspring at postnatal days 7, 14, and 31.

-

Biomarker Analysis: Expression levels of inflammatory cytokines (e.g., IL-6), apoptotic factors (e.g., Caspase-3), and synaptophysin were analyzed.

-

Neurogenesis Assessment: The number of newborn neurons in the dentate gyrus of the hippocampus was quantified using immunofluorescence techniques in offspring at postnatal days 7, 14, and 31.

-

Cognitive Assessment: The Morris water maze test was performed on postnatal day 31 offspring to evaluate learning and memory.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key mechanisms and processes described in the initial studies of this compound's neuroprotective effects.

Caption: this compound's neuroprotective signaling pathway.

Caption: In Vitro h-PXR Activation Assay Workflow.

Caption: Double-Blind Randomized Controlled Trial Workflow.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 3. This compound anaesthesia increases brain derived neurotrophic factor levels and preserves postoperative cognition by activating pregnane-X receptors: an in vitro study and a double blind randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound anaesthesia increases brain derived neurotrophic factor levels and preserves postoperative cognition by activating pregnane-X receptors: an in vitro study and a double blind randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. This compound Alleviates Neurotoxicity and Cognitive Impairment Induced by Isoflurane Anesthesia in Offspring Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Alfaxalone's Impact on Cerebral Blood Flow in Primates: A Technical Overview

An in-depth examination of the neuroactive steroid anesthetic alfaxalone reveals a significant suppressive effect on cerebral blood flow (CBF) in non-human primates, a critical consideration for neuroimaging studies and drug development. This guide synthesizes key quantitative data, experimental methodologies, and the underlying physiological mechanisms of this compound's action on primate cerebrovascular dynamics.

Quantitative Data Summary: this compound vs. Other Anesthetics

Recent research, particularly in rhesus monkeys, has quantified the impact of this compound on cerebral blood flow, often in comparison to other commonly used anesthetics like ketamine. This compound consistently demonstrates a reduction in CBF.

A pivotal study provides a direct quantitative comparison between this compound and ketamine anesthesia in rhesus monkeys. The findings indicate that this compound substantially reduces CBF in both grey and white matter compared to ketamine.[1][2] In cortical regions, the mean CBF under this compound was 38.7±14 ml/100g/min, a stark contrast to the 155±22 ml/100g/min observed with ketamine.[1] Similarly, in subcortical regions, CBF was 32±9 ml/100g/min with this compound versus 107±18 ml/100g/min with ketamine.[1]

| Brain Region | This compound (ml/100g/min) | Ketamine (ml/100g/min) | Statistical Significance |

| Grey Matter | 65 ± 22 | 179 ± 38 | p<0.001 |

| White Matter | 14 ± 7 | 26 ± 6 | p<0.05 |

| Cortical Regions | 38.7 ± 14 | 155 ± 22 | Not Specified |

| Subcortical Regions | 32 ± 9 | 107 ± 18 | Not Specified |

Data sourced from a study on rhesus monkeys.[1][2]

This pronounced vasoconstrictive effect of this compound is a key differentiator from anesthetics like ketamine and isoflurane, which are known for their vasodilatory properties.[1] While this compound is noted for providing stable physiological readings, including heart rate and mean arterial pressure, its significant impact on CBF must be factored into experimental designs, particularly in neuroimaging studies where blood flow is a critical parameter.[1][2]

Experimental Protocols

The primary methodology for assessing this compound's effect on primate CBF involves perfusion magnetic resonance imaging (MRI) techniques.

Study Design from Key Primate Research:

-

Anesthesia Induction & Maintenance:

-

This compound Protocol: An initial intramuscular induction dose of 5 mg/kg was followed by a constant intravenous infusion of 0.125 mg/kg/min for approximately 50 minutes.[1]

-

Comparative Protocol (Ketamine): An initial intramuscular induction dose of 10–11 mg/kg was followed by an intravenous infusion of ~1.6 mg/kg/min, supplemented with intramuscular injections as needed.[1]

-

-

Cerebral Blood Flow Measurement:

-

Technique: Pseudo-continuous arterial spin-labeling (pCASL) MRI was used to quantify CBF.[1][2] This non-invasive technique uses magnetically labeled arterial blood water as an endogenous tracer.[3]

-

Timing: CBF measurements were taken approximately 35 minutes after the start of the intravenous this compound or ketamine administration.[1]

-

-

Physiological Monitoring: Critical parameters such as O2 saturation, blood pressure, heart rate, respiration rate, body temperature, and PaCO2 were continuously monitored and maintained within normal physiological ranges.[1]

-

Imaging Equipment: A Siemens 3T Trio scanner with an 8-channel Tx/Rx volume coil was utilized for the MRI scans.[1]

Mandatory Visualizations

Signaling Pathway for this compound-Induced CBF Reduction

This compound's primary mechanism involves the potentiation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the brain.[4][5][6] This action leads to a cascade of events resulting in reduced cerebral blood flow.

Caption: this compound's potentiation of GABA-A receptors leads to reduced neuronal metabolism and subsequent vasoconstriction.

Experimental Workflow for CBF Measurement in Primates

The process of measuring this compound's impact on cerebral blood flow follows a structured experimental sequence.

Caption: Workflow for quantifying this compound's effect on primate cerebral blood flow using pCASL MRI.

References

- 1. Effects of this compound on cerebral blood flow and intrinsic neural activity of rhesus monkeys: a comparison study with ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound on cerebral blood flow and intrinsic neural activity of rhesus monkeys: A comparison study with ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. drugs.com [drugs.com]

- 6. b-ac.co.uk [b-ac.co.uk]

Alfaxalone: A Neuroactive Steroid with Potential for Preserving Post-Anesthesia Cognition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Post-anesthetic cognitive dysfunction (POCD) is a significant concern, particularly in vulnerable patient populations. Emerging evidence suggests that the choice of anesthetic agent can influence cognitive outcomes. Alfaxalone, a synthetic neuroactive steroid, is gaining attention for its potential to preserve cognitive function compared to other commonly used anesthetics. This document provides a comprehensive technical overview of the current research, focusing on the molecular mechanisms, preclinical and clinical data, and detailed experimental protocols relevant to investigating this compound's cognition-sparing effects. Its primary mechanism involves the modulation of GABA-A receptors, but recent findings highlight a novel pathway involving the activation of pregnane-X receptors (PXR), leading to increased brain-derived neurotrophic factor (m-BDNF) and subsequent neuroprotection.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals exploring the neuroprotective properties of anesthetic agents.

Introduction

This compound is a synthetic analogue of the endogenous neurosteroid allopregnanolone.[1][2][4] Like other general anesthetics, its primary sedative and anesthetic effects are mediated through positive modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[5][6][7] However, recent research has unveiled a distinct, non-GABAergic mechanism that may underlie its favorable cognitive profile.[8] Studies suggest that this compound activates pregnane-X receptors (PXR), a nuclear receptor involved in neuroprotection and the regulation of neurotrophic factors.[1][2][3][4] This activation leads to an increase in mature brain-derived neurotrophic factor (m-BDNF), a key molecule in neuronal survival, synaptogenesis, and cognitive function.[1][2][3][4] Furthermore, preclinical studies indicate that this compound can mitigate neuroinflammation and apoptosis, further contributing to its neuroprotective effects.[9][10] This whitepaper will delve into the quantitative data from these studies, provide detailed experimental methodologies, and visualize the key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies on this compound and its effects on cognition and related biomarkers.

Table 1: In Vitro Activation of Human Pregnane-X Receptors (h-PXR) [1][2][3]

| Ligand Concentration | This compound (Relative Light Units, Mean ± 95% CI) | Allopregnanolone (Relative Light Units, Mean ± 95% CI) | P-value |

| 50,000 nM | 7.90 (6.44 – 9.36) | 3.25 (2.66 – 3.83) | 0.0019 |

| 16,700 nM | - | - | 0.0472 |

| 5,600 nM | - | - | 0.0031 |

Data adapted from Serrao & Goodchild, 2022. Higher Relative Light Units indicate greater h-PXR activation.

Table 2: Clinical Cognitive Outcomes and m-BDNF Levels Post-Anesthesia [1][2][3]

| Parameter | This compound Group | Propofol/Sevoflurane Group | P-value |

| Mini-Mental State Examination (MMSE) | Higher scores | Lower scores | 0.0251 |

| Grooved Pegboard Test (dominant hand, pre vs. post) | No significant change (p=0.8438) | Significant decline (p=0.0156) | - |

| Serum m-BDNF Levels | Higher levels | Lower levels | < 0.0001 |

Data adapted from Serrao & Goodchild, 2022.

Table 3: Neuroprotective Effects of this compound Against Isoflurane-Induced Neurotoxicity in a Rat Model [9]

| Parameter | Isoflurane + Control | Isoflurane + this compound | P-value |

| Interleukin-6 (IL-6) Expression | 5.133 ± 0.739 | 1.093 ± 0.213 | < 0.001 |

| Caspase-3 Expression | 6.457 ± 0.6 | 1.062 ± 0.1 | < 0.001 |

| Synaptophysin Expression | 0.719 ± 0.04 | 1.068 ± 0.072 | < 0.001 |

| Newborn Neurons (Dentate Gyrus) | 118 ± 6 | 140 ± 7 | < 0.001 |

| Morris Water Maze (Escape Latency, P31) | 41 ± 6 (s) | 31 ± 7 (s) | < 0.001 |

Data adapted from Zhao et al., 2023.

Experimental Protocols

In Vitro Human Pregnane-X Receptor (h-PXR) Activation Assay[1][2]

-

Objective: To determine if this compound activates h-PXR and to compare its efficacy with the endogenous ligand, allopregnanolone.

-

Cell Line: Human embryonic kidney (HEK) cells expressing h-PXR hybridized and linked to a firefly luciferase reporter gene.

-

Ligand Preparation: this compound and allopregnanolone are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to final concentrations ranging from 206 nM to 50,000 nM.

-

Assay Procedure:

-

HEK cells are plated in multi-well plates and incubated.

-

The cells are then treated with the various concentrations of this compound, allopregnanolone, or a vehicle control (0.1% DMSO).

-

Following incubation, the luciferase substrate is added to each well.

-

The luminescence, which is proportional to the activation of h-PXR, is measured using a plate-reading luminometer.

-

-

Data Analysis: Relative Light Units (RLU) are recorded for each concentration. Statistical analysis (e.g., ANOVA) is used to compare the efficacy of this compound and allopregnanolone.

Clinical Trial Protocol for Post-Anesthesia Cognitive Assessment[1][2]

-

Objective: To compare the effects of this compound-based total intravenous anesthesia (TIVA) with Propofol-based TIVA or Propofol/Sevoflurane anesthesia on post-operative cognitive function and serum m-BDNF levels.

-

Study Design: Double-blind, prospective, randomized controlled trial.

-

Patient Population: Patients undergoing hip arthroplasty.

-

Anesthetic Regimens:

-

Group 1: this compound TIVA (n=8)

-

Group 2: Propofol TIVA (n=3)

-

Group 3: Propofol plus Sevoflurane inhalational anesthesia (n=4)

-

Anesthetic depth is titrated to a Bispectral Index (BIS) of 40-60 in all groups.

-

-

Cognitive Assessments:

-

Mini-Mental State Examination (MMSE)

-

Grooved Pegboard Test

-

Digit Symbol Substitution Test (DSST)

-

Assessments are performed pre-operatively and for 7 days post-operatively.

-

-

Biomarker Analysis: Serum m-BDNF concentrations are measured for 7 post-operative days.

-

Data Analysis: Cognitive scores and m-BDNF levels are compared between the groups using appropriate statistical tests.

Rodent Model of Anesthetic-Induced Neurotoxicity and Cognitive Impairment[9][11]

-

Objective: To investigate the potential of this compound to alleviate isoflurane-induced neurotoxicity and cognitive impairment in the offspring of pregnant rats.

-

Animal Model: Pregnant Sprague-Dawley (SD) rats.

-

Experimental Groups (on Gestation Day 15):

-

Control + Control (CTL1 + CTL2)

-

Isoflurane + Control (ISO + CTL2)

-

Control + this compound (CTL1 + ALF)

-

Isoflurane + this compound (ISO + ALF)

-

-

Procedures:

-

Anesthesia: Pregnant rats in the isoflurane groups are exposed to isoflurane.

-

Drug Administration: this compound is administered to the respective groups.

-

Tissue Collection: Brain tissues are collected from fetuses on G15 and from offspring at postnatal days 7 (P7), 14 (P14), and 31 (P31).

-

Molecular Analysis: Expression levels of inflammatory cytokines (e.g., IL-6), apoptotic factors (e.g., Caspase-3), and synaptophysin are measured using techniques such as ELISA or Western blot.

-

Immunofluorescence: The number of newborn neurons in the dentate gyrus of the hippocampus is quantified.

-

Behavioral Testing (Morris Water Maze - MWM): Spatial learning and memory of the offspring are assessed at P31.[11]

-

-

Data Analysis: Statistical comparisons are made between the different experimental groups for all molecular and behavioral endpoints.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound's Cognitive Preservation

The following diagram illustrates the proposed signaling pathway through which this compound may exert its neuroprotective and cognition-preserving effects.

Caption: this compound's PXR-mediated neuroprotective pathway.

Experimental Workflow for Preclinical Evaluation of Anesthetic Effects on Cognition

This diagram outlines a typical experimental workflow for investigating the cognitive outcomes of different anesthetic agents in a preclinical rodent model.

Caption: Preclinical workflow for anesthetic cognitive studies.

This compound's Dual Action on Neuronal Receptors

This compound exhibits a dual mechanism of action, which is crucial for understanding its complete pharmacological profile.

Caption: Dual receptor action of this compound.

Discussion and Future Directions

The evidence presented suggests that this compound's unique pharmacological profile, particularly its ability to activate PXR and increase m-BDNF, may offer a significant advantage in preserving post-anesthesia cognitive function.[1][2][3][8] The findings from both in vitro and in vivo studies are promising, indicating a potential for this compound to be a safer anesthetic choice for cognitively vulnerable patients.[1][9]

Future research should focus on larger, more definitive clinical trials to corroborate these initial findings in diverse patient populations. Further preclinical studies are also warranted to fully elucidate the downstream signaling cascades of PXR activation by this compound and to explore its potential therapeutic applications beyond anesthesia, such as in neurodegenerative diseases where neuroinflammation and reduced neurotrophic support are key pathological features. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations.

Conclusion

This compound demonstrates considerable potential as a cognition-sparing anesthetic agent. Its dual action as a GABA-A receptor modulator and a PXR activator distinguishes it from other anesthetics and provides a strong rationale for its neuroprotective effects. The quantitative data and experimental protocols outlined in this technical guide serve as a valuable resource for the scientific community to further explore and validate the role of this compound in preserving cognitive health in the perioperative setting.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound anaesthesia increases brain derived neurotrophic factor levels and preserves postoperative cognition by activating pregnane-X receptors: an in vitro study and a double blind randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anesthesia by this compound associated with neuroprotection and preservation of cognition: Study [medicaldialogues.in]

- 4. biorxiv.org [biorxiv.org]

- 5. Modulation of GABAA receptor activity by alphaxalone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sedative and physiological effects of low-dose intramuscular this compound in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of the GABA receptor complex by a steroid anaesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound anaesthesia increases brain derived neurotrophic factor levels and preserves postoperative cognition by activating pregnane-X receptors: an in vitro study and a double blind randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Alleviates Neurotoxicity and Cognitive Impairment Indu...: Ingenta Connect [ingentaconnect.com]

- 10. This compound Alleviates Neurotoxicity and Cognitive Impairment Induced by Isoflurane Anesthesia in Offspring Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Role of Pregnane X Receptor in Alfaxalone's Effects: A Technical Guide

Abstract

Alfaxalone, a neuroactive steroid anesthetic, is primarily known for its potentiation of GABA-A receptors. However, emerging evidence highlights its significant interaction with the pregnane X receptor (PXR), a key regulator of xenobiotic metabolism and inflammatory responses. This technical guide provides an in-depth analysis of the role of PXR in mediating the effects of this compound, intended for researchers, scientists, and drug development professionals. The guide summarizes quantitative data on this compound's PXR activation, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

The pregnane X receptor (PXR, NR1I2) is a nuclear receptor predominantly expressed in the liver and intestine, where it functions as a xenosensor.[1] Upon activation by a wide array of endogenous and xenobiotic compounds, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA response elements (PXREs) in the promoter regions of target genes.[2] This leads to the transcriptional regulation of genes involved in drug metabolism, such as cytochrome P450 enzymes (e.g., CYP3A4), and inflammatory pathways.[1][3]

This compound (3α-hydroxy-5α-pregnane-11,20-dione) is a synthetic analogue of the endogenous neurosteroid allopregnanolone.[4][5] While its anesthetic properties are mediated through the GABA-A receptor, its structural similarity to other PXR ligands has prompted investigation into its effects on this nuclear receptor.[4][6] Recent studies have demonstrated that this compound is a potent activator of human PXR (hPXR), suggesting a broader mechanism of action with potential implications for neuroprotection and drug-drug interactions.[4][7]

Quantitative Analysis of this compound's PXR Activation

In vitro studies have quantified the efficacy of this compound in activating hPXR, often in comparison to the endogenous ligand allopregnanolone. The data consistently show that this compound is a more efficacious activator of hPXR than allopregnanolone at equimolar concentrations.[4][7]

| Ligand | Concentration (nM) | Mean x-fold Activation (95% CI) | p-value (vs. Allopregnanolone) |

| This compound | 50,000 | 7.90 (6.44 – 9.36) | 0.0019 |

| 16,700 | - | 0.0472 | |

| 5,600 | - | 0.0031 | |

| Allopregnanolone | 50,000 | 3.25 (2.66 – 3.83) | - |

| 16,700 | - | - | |

| 5,600 | - | - |

Data sourced from Serrao & Goodchild, 2020 & 2022.[4][7] Note: Specific x-fold activation for 16,700 nM and 5,600 nM concentrations were not explicitly stated in the provided text, but statistical significance was noted.

The EC50 for allopregnanolone in activating hPXR was determined to be 9192 nM (95% CI: 6716 – 12581 nM).[4] A comparable EC50 for this compound could not be calculated as the maximal response was not achieved within the tested concentration range, further indicating its high efficacy.[4]

Signaling Pathways

This compound-Mediated PXR Activation and Neuroprotection

This compound's activation of PXR is hypothesized to contribute to neuroprotective effects, a pathway analogous to that of allopregnanolone.[4] Upon binding, this compound activates PXR, which in turn is suggested to upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF).[4][8] BDNF is a critical neurotrophin involved in neuronal survival, neurogenesis, and synaptic plasticity.[8] This pathway may also play a role in mitigating microglial-mediated inflammation.[4][9]

Caption: this compound-PXR signaling pathway leading to neuroprotection.

Experimental Protocols

In Vitro Human PXR Activation Assay (Luciferase Reporter)

This protocol describes a cell-based assay to quantify the activation of human PXR by a test compound like this compound.[4][8]

Objective: To measure the dose-dependent activation of hPXR by this compound.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably co-transfected with a plasmid for hPXR and a reporter plasmid containing the firefly luciferase gene under the control of a PXR-responsive promoter.[10][11]

-

Test Compounds: this compound, Allopregnanolone (as a comparator).

-

Vehicle: Dimethyl sulfoxide (DMSO).

-

Assay Medium: Appropriate cell culture medium for HEK293 cells.

-

Lysis Reagent: To lyse the cells and release luciferase.

-

Luciferase Substrate: (e.g., luciferin) for the enzymatic reaction.

-

Instrumentation: Plate-reading luminometer.

Methodology:

-

Preparation of Treatment Solutions:

-

Cell Seeding:

-

Culture the HEK293 reporter cell line under standard conditions.

-

Dispense a suspension of the reporter cells into the wells of a 96-well microplate.

-

-

Compound Treatment:

-

Add the prepared treatment solutions (including vehicle control) to the wells containing the cells. Ensure each concentration is tested in quadruplicate.[8]

-

Incubate the plate for a defined period (e.g., 24 hours) at 37°C in a CO2 incubator.

-

-

Luciferase Assay:

-

After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the chosen lysis reagent.

-

Add the luciferase substrate to each well.

-

Measure the luminescence (Relative Light Units, RLU) in each well using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the average RLU for each set of replicates.

-

Express the luminescence for each compound concentration as a multiple (x-fold activation) of the average luminescence of the vehicle control.[4]

-

Plot the x-fold activation against the log of the ligand concentration to generate dose-response curves.

-

Perform statistical analysis (e.g., ANOVA) to compare the efficacy of the compounds.[4]

-

Experimental Workflow Diagram

Caption: Workflow for the in vitro hPXR luciferase reporter assay.

Logical Relationships

The experimental data reveals a clear relationship regarding the efficacy of this compound and allopregnanolone in activating hPXR. This compound is demonstrably a more potent activator across a range of concentrations.

Caption: Comparative efficacy of this compound vs. allopregnanolone on hPXR.

Conclusion and Future Directions

This compound is a potent activator of the human pregnane X receptor, with significantly greater efficacy than the endogenous neurosteroid allopregnanolone. This activation of PXR presents a novel, non-GABAergic mechanism of action for this compound, which may contribute to beneficial effects such as neuroprotection and the preservation of cognitive function, potentially through the upregulation of BDNF.[4][7][12]

For drug development professionals, this PXR activity warrants consideration for potential drug-drug interactions, as PXR activation is a primary mechanism for the induction of CYP3A4 and other drug-metabolizing enzymes.[1] Further research is necessary to fully elucidate the in vivo consequences of this compound's PXR activation, including its impact on hepatic metabolism and its therapeutic potential in neurodegenerative and inflammatory conditions. The experimental protocols and data presented in this guide provide a foundational framework for such future investigations.

References

- 1. Frontiers | Pregnane X Receptor (PXR)-Mediated Gene Repression and Cross-Talk of PXR with Other Nuclear Receptors via Coactivator Interactions [frontiersin.org]

- 2. content-assets.jci.org [content-assets.jci.org]

- 3. A PXR-Mediated Negative Feedback Loop Attenuates the Expression of CYP3A in Response to the PXR Agonist Pregnenalone-16α-Carbonitrile | PLOS One [journals.plos.org]

- 4. biorxiv.org [biorxiv.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 7. This compound anaesthesia increases brain derived neurotrophic factor levels and preserves postoperative cognition by activating pregnane-X receptors: an in vitro study and a double blind randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. This compound anaesthesia increases brain derived neurotrophic factor levels and preserves postoperative cognition by activating pregnane-X receptors: an in vitro study and a double blind randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Pregnane X Receptor (hPXR) Activation Assay in Stable Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 11. puracyp.com [puracyp.com]

- 12. biorxiv.org [biorxiv.org]

Alfaxalone's Impact on Mature Brain-Derived Neurotrophic Factor: A Technical Guide

This technical guide provides an in-depth analysis of the effects of the neuroactive steroid anesthetic, alfaxalone, on the levels and signaling of mature brain-derived neurotrophic factor (m-BDNF). The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

Executive Summary

This compound, a synthetic analogue of the endogenous neurosteroid allopregnanolone, has demonstrated a significant impact on m-BDNF levels.[1][2][3][4] Unlike many conventional anesthetic agents that can be neurotoxic, this compound appears to promote neuroprotection and preserve cognitive function, potentially through its interaction with the pregnane-X receptor (PXR) and subsequent upregulation of m-BDNF secretion.[1][2][3][4][5] This guide summarizes the key findings from in vitro and clinical studies, providing a comprehensive overview of this compound's neurotrophic effects.

Quantitative Data on m-BDNF Levels

A clinical study involving patients undergoing hip arthroplasty revealed significantly higher serum m-BDNF levels in individuals anesthetized with this compound compared to those who received a combination of propofol and sevoflurane.[1][2][3] The preoperative and postoperative m-BDNF concentrations are summarized below.

Table 1: Preoperative Serum m-BDNF Levels

| Anesthetic Group | Mean m-BDNF (pg/ml) | Standard Deviation (SD) |

| Propofol/Sevoflurane (n=7) | 38,624 | 8,889 |

| This compound TIVA (n=8) | 34,713 | 9,103 |

Data from a double-blind prospective randomized study in patients undergoing hip arthroplasty.[1]

Table 2: Postoperative Serum m-BDNF Levels

| Anesthetic Group | Statistical Significance (p-value) |

| This compound TIVA vs. Propofol/Sevoflurane | < 0.0001 |

The higher cognition scores in the this compound group were accompanied by higher serum m-BDNF levels.[1][2][3]

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the effects of this compound on m-BDNF.

In Vitro Study: Human Pregnane-X Receptor (h-PXR) Activation

This study aimed to determine if this compound activates h-PXR, a proposed mechanism for its effect on m-BDNF production.[1][2][3]

Cell Culture and Reporter Assay:

-

Cell Line: Human embryonic kidney (HEK) cells expressing h-PXR hybridized and linked to the firefly luciferase gene were used.[2][3]

-

Compound Preparation: this compound and the endogenous neurosteroid allopregnanolone were dissolved in dimethyl sulfoxide (DMSO) to create concentrated stock solutions.[1] These were then diluted in a screening medium containing charcoal-stripped fetal bovine serum to final test concentrations ranging from 206 to 50,000 nM.[1][2]

-

Treatment: Aliquots of the treatment solutions were added to assay wells containing the reporter cells.[1]

-

Measurement: The activation of h-PXR by each ligand was quantified by measuring the light emission from the luciferase reporter gene.[2][3]

Results: Both this compound and allopregnanolone activated h-PXR in a dose-dependent manner. Notably, this compound was found to be a more efficacious activator of h-PXR than allopregnanolone at concentrations of 5,600 nM, 16,700 nM, and 50,000 nM.[1][2][5]

Clinical Study: Serum m-BDNF Measurement in Surgical Patients

This double-blind, prospective, randomized study investigated the effects of this compound anesthesia on postoperative cognition and serum m-BDNF levels.[1][2][3]

Patient Population and Anesthesia:

-

Participants: Patients undergoing hip arthroplasty were recruited for the study.[1][2]

-

Anesthetic Groups: Patients were randomized to receive either total intravenous anesthesia (TIVA) with this compound (n=8) or a combination of propofol TIVA and sevoflurane inhalation anesthesia (n=7).[1] The depth of anesthesia was maintained at a consistent level (BIS 40-60) for all participants.[2][3]

Blood Sampling and m-BDNF Analysis:

-

Sampling Timepoints: Blood samples for m-BDNF measurement were collected at several points: before anesthesia induction, 30 minutes after the start of surgery, at the end of surgery, and then daily for up to 7 days postoperatively.[1]

-

Sample Processing: Blood was collected in serum sampling tubes, allowed to clot, and then centrifuged to separate the serum.[1]

-

m-BDNF Quantification: Serum m-BDNF concentrations were measured, though the specific assay used is not detailed in the provided search results.

Cognitive Assessment:

-

Cognitive function was assessed using the Grooved Pegboard Test, Digit Symbol Substitution Test (DSST), and Mini-Mental State Examination (MMSE) preoperatively and for 7 days postoperatively.[1][2][3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound's effect on m-BDNF and the workflow of the clinical study.

References

- 1. This compound anaesthesia increases brain derived neurotrophic factor levels and preserves postoperative cognition by activating pregnane-X receptors: an in vitro study and a double blind randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]